molecular formula C18H14BrClN2O3S B10959572 (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B10959572
M. Wt: 453.7 g/mol
InChI Key: RZYDSFAANMOMGZ-DHDCSXOGSA-N
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Description

(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and a chlorinated ethoxy-hydroxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-chloro-5-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl and chlorinated benzylidene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium iodide in acetone or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit key enzymes involved in inflammatory and cancer pathways.

    Modulating Receptors: It may interact with specific receptors on cell surfaces, altering cellular signaling pathways.

    Inducing Apoptosis: The compound could trigger programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-methoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness

(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the thiazolidinone ring and the presence of both bromine and chlorine atoms make it a versatile compound for various applications.

Properties

Molecular Formula

C18H14BrClN2O3S

Molecular Weight

453.7 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14BrClN2O3S/c1-2-25-14-8-10(7-13(20)16(14)23)9-15-17(24)22-18(26-15)21-12-5-3-11(19)4-6-12/h3-9,23H,2H2,1H3,(H,21,22,24)/b15-9-

InChI Key

RZYDSFAANMOMGZ-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)O

Origin of Product

United States

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